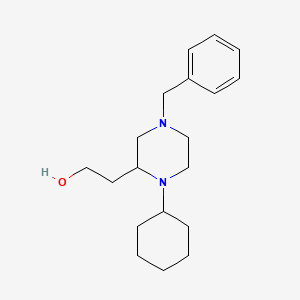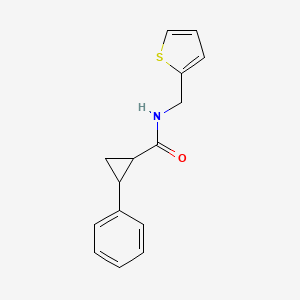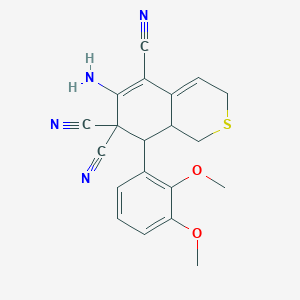
2-(4-benzyl-1-cyclohexyl-2-piperazinyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-benzyl-1-cyclohexyl-2-piperazinyl)ethanol, commonly known as JB-116, is a compound that has gained significant attention in the field of pharmacology due to its potential as a therapeutic agent. This compound belongs to the class of piperazine derivatives and has been shown to exhibit various pharmacological activities.
科学的研究の応用
JB-116 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant analgesic, anti-inflammatory, and anxiolytic activities. Additionally, it has been reported to possess antipsychotic and antidepressant properties. The compound has also been evaluated for its potential use in the treatment of neuropathic pain and as an adjunct therapy for opioid addiction.
作用機序
The exact mechanism of action of JB-116 is not fully understood. However, it has been suggested that the compound acts as a ligand for various receptors in the central nervous system, including the dopamine D2 receptor, sigma-1 receptor, and serotonin 5-HT1A receptor. The compound has also been shown to modulate the activity of voltage-gated calcium channels and inhibit the reuptake of norepinephrine and serotonin.
Biochemical and Physiological Effects:
JB-116 has been reported to exhibit various biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its analgesic and antidepressant activities. The compound has also been shown to reduce the levels of pro-inflammatory cytokines in the brain, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
One of the main advantages of JB-116 is its high potency and selectivity for its target receptors. This makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes. However, the compound has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.
将来の方向性
There are several future directions for the research on JB-116. One of the areas of interest is the development of novel analogs with improved pharmacokinetic properties and reduced toxicity. Additionally, the compound's potential as a treatment for various neurological and psychiatric disorders, such as schizophrenia, depression, and anxiety, should be further explored. Finally, the role of JB-116 in modulating immune function and its potential as an immunomodulatory agent should also be investigated.
Conclusion:
In conclusion, JB-116 is a promising compound with significant potential as a therapeutic agent. Its high potency and selectivity for its target receptors make it a valuable tool for studying various physiological and pathological processes. The compound's analgesic, anti-inflammatory, and anxiolytic activities, as well as its potential as a treatment for neurological and psychiatric disorders, make it an exciting area of research. Further studies are needed to fully understand the compound's mechanism of action and to develop novel analogs with improved pharmacokinetic properties.
合成法
The synthesis of JB-116 involves the reaction of 4-benzyl-1-cyclohexylpiperazine with ethylene glycol in the presence of a catalyst. The resulting product is then subjected to purification and characterization. The yield of this synthesis method is reported to be high, and the purity of the product is also satisfactory.
特性
IUPAC Name |
2-(4-benzyl-1-cyclohexylpiperazin-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c22-14-11-19-16-20(15-17-7-3-1-4-8-17)12-13-21(19)18-9-5-2-6-10-18/h1,3-4,7-8,18-19,22H,2,5-6,9-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVALMMBRPMAOIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2CCO)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzyl-1-cyclohexyl-2-piperazinyl)ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-(2-methoxyethyl)-1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-4-piperidinecarboxylate](/img/structure/B6140523.png)
![methyl 4-{2-[(2,2-diphenylcyclopropyl)carbonyl]carbonohydrazonoyl}benzoate](/img/structure/B6140531.png)

![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methylethanamine](/img/structure/B6140545.png)
![ethyl 2-{[2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6140551.png)
![1-(4-ethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B6140556.png)
![3-(2-chlorophenyl)-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-3-phenylpropanamide](/img/structure/B6140573.png)
![7-(4-fluorobenzyl)-2-[3-(2-isoxazolidinyl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6140578.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4,6-di-2-thienylnicotinonitrile](/img/structure/B6140581.png)

![N-[2-phenyl-2-(1-piperidinyl)ethyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B6140593.png)

![4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-2-phenylpiperazine](/img/structure/B6140614.png)
![4-[4-(4-phenylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6140629.png)